3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine
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Overview
Description
3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by the presence of a bromine atom at the third position and a 4-chlorophenyl group at the second position of the imidazo[1,2-a]pyrazine core. It is a valuable scaffold in organic synthesis and pharmaceutical chemistry due to its unique structural features and potential biological activities .
Preparation Methods
The synthesis of 3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-aminopyrazine with 4-chlorobenzaldehyde followed by bromination can yield the desired compound. Industrial production methods may involve multistep synthesis, including the formation of intermediate compounds and subsequent functionalization steps .
Chemical Reactions Analysis
3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions with various reagents to form new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound for drug development due to its unique structural features.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the presence of a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidines: These compounds have a pyrimidine ring and exhibit different chemical and biological properties.
Imidazo[1,2-a]pyrazines with different substituents: Variations in the substituents on the imidazo[1,2-a]pyrazine core can lead to differences in reactivity and biological activity .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H7BrClN3 |
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Molecular Weight |
308.56 g/mol |
IUPAC Name |
3-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C12H7BrClN3/c13-12-11(8-1-3-9(14)4-2-8)16-10-7-15-5-6-17(10)12/h1-7H |
InChI Key |
XFXXXWZBYOBIDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CN=CC3=N2)Br)Cl |
Origin of Product |
United States |
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